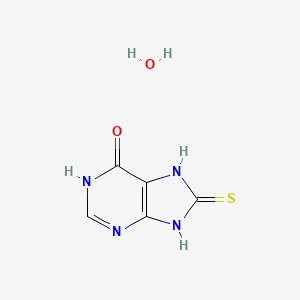

6-Hydroxy-8-mercaptopurine monohydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H6N4O2S |

|---|---|

Molecular Weight |

186.19 g/mol |

IUPAC Name |

8-sulfanylidene-7,9-dihydro-1H-purin-6-one;hydrate |

InChI |

InChI=1S/C5H4N4OS.H2O/c10-4-2-3(6-1-7-4)9-5(11)8-2;/h1H,(H3,6,7,8,9,10,11);1H2 |

InChI Key |

QLOURSAHRRTZEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(C(=O)N1)NC(=S)N2.O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 6 Hydroxy 8 Mercaptopurine Monohydrate

De Novo Synthesis Pathways for Purine (B94841) Thiol Derivatives

The construction of the purine ring system from acyclic precursors, known as de novo synthesis, provides a fundamental and versatile platform for producing a wide array of purine derivatives. These pathways are crucial for building the core heterocyclic structure before introducing specific functional groups like thiols.

Multistep Reaction Sequences for Heterocyclic Ring Formation

The most versatile and widely employed method for the de novo synthesis of purines is the Traube purine synthesis, first introduced in 1900. slideshare.netslideshare.netdrugfuture.com This methodology involves the construction of the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) molecule. The general sequence begins with a 4,5-diaminopyrimidine derivative. This key intermediate can be prepared by the nitrosation of a 4-aminopyrimidine, followed by reduction of the resulting 5-nitroso group to an amino group. drugfuture.com

Once the 4,5-diaminopyrimidine is obtained, the crucial step is the cyclization with a one-carbon synthon to form the fused imidazole ring, completing the purine scaffold. slideshare.netthieme-connect.de A variety of reagents can supply this one-carbon fragment, and the choice of reagent dictates the substituent at the 8-position of the final purine. thieme-connect.de For instance, using formic acid leads to an unsubstituted C8, while higher carboxylic acids can introduce alkyl groups. thieme-connect.de

Functionalization Strategies for Purine Scaffold Modifications

The purine scaffold is a privileged structure in medicinal chemistry, and its functionalization allows for the fine-tuning of biological activity. researchgate.net Modifications can be introduced at various positions (C2, C6, and C8) of the purine ring. Strategies often rely on the differential reactivity of these positions. For example, starting with a multi-halogenated purine, such as 2,6,8-trichloropurine, allows for sequential, regioselective substitution reactions. The chlorine atom at the C6 position is the most reactive towards nucleophilic substitution, followed by the C2 and then the C8 position. This reactivity gradient enables the stepwise introduction of different functional groups.

Another key strategy involves direct C-H functionalization, which has emerged as a powerful tool for modifying the purine core without the need for pre-installed leaving groups. This approach can be used to introduce aryl or other groups at specific positions, further diversifying the range of accessible purine analogues.

Targeted Synthesis of 6-Hydroxy-8-mercaptopurine (B1436514) Monohydrate and its Precursors

The synthesis of the specific molecule 6-Hydroxy-8-mercaptopurine relies on the strategic application of regioselective reactions to install the hydroxyl group at C6 and the thiol group at C8.

Regioselective Hydroxylation and Thiolation Techniques

A highly effective and regioselective method for synthesizing 6-Hydroxy-8-mercaptopurine is through the Traube synthesis pathway. This targeted approach ensures the correct placement of the functional groups from the outset.

The key steps are as follows:

Preparation of the Pyrimidine Precursor : The synthesis begins with a suitably substituted pyrimidine. For this target molecule, the required starting material is 4,5-diamino-6-hydroxypyrimidine . This precursor already contains the necessary C6-hydroxyl group (which exists in tautomeric equilibrium with the keto form, hypoxanthine) and the two adjacent amino groups required for the subsequent cyclization.

Imidazole Ring Closure and Thiolation : The imidazole ring is formed by reacting 4,5-diamino-6-hydroxypyrimidine with a one-carbon reagent that also introduces the sulfur atom at the C8 position. A common and effective reagent for this transformation is carbon disulfide (CS₂) . The reaction proceeds via cyclization and dehydration to directly yield 6-Hydroxy-8-mercaptopurine. Alternative reagents like thiourea or dithioformic acid can also be employed for this cyclization step. thieme-connect.de

This synthetic route is advantageous because it builds the desired functionality directly into the heterocyclic ring system, avoiding the need for potentially problematic post-synthesis modifications on the purine core. The final product is then typically isolated as a monohydrate after crystallization from an aqueous solution.

Interactive Table: Key Reagents in the Targeted Synthesis of 6-Hydroxy-8-mercaptopurine

| Reagent Role | Compound Name | Structure | Purpose in Synthesis |

| Pyrimidine Precursor | 4,5-Diamino-6-hydroxypyrimidine | C₄H₆N₄O | Provides the pyrimidine ring with the C6-OH group and the C4/C5 amino groups for cyclization. |

| C1-Synthon / Thiolating Agent | Carbon Disulfide | CS₂ | Reacts with the diamine to form the imidazole ring and simultaneously install the thiol group at the C8 position. |

Development of Novel Synthetic Routes to Related Purine Analogues

Research into purine chemistry continues to yield novel synthetic methodologies. These include the development of solid-phase synthesis techniques, which allow for the rapid generation of purine derivative libraries for screening purposes. researchgate.net Furthermore, new catalytic systems, such as palladium-catalyzed cross-coupling reactions, have been developed for the direct C-H arylation of purines, enabling the synthesis of complex 2,6,8-trisubstituted purine analogues. These modern methods offer more efficient and versatile alternatives to classical multi-step syntheses, facilitating the exploration of new chemical space around the purine scaffold.

Derivatization and Analog Generation for Structure-Activity Relationship Studies

To understand how the chemical structure of a purine derivative relates to its biological activity, medicinal chemists synthesize a variety of analogues. For 6-mercaptopurine (B1684380) and its relatives, extensive structure-activity relationship (SAR) studies have been conducted. aacrjournals.orgaacrjournals.org

These studies systematically modify the purine core and evaluate the impact on biological efficacy. Key findings from early, comprehensive studies on 102 related purines revealed critical structural requirements for activity. aacrjournals.orgaacrjournals.org

The C6-Thiol Group : Substitution of the mercapto group at the C6 position with other functionalities, such as alkyl, halogen, or cyano groups, generally leads to a significant decrease or complete loss of activity. This highlights the critical importance of the C6-thiol for the biological function of this class of compounds.

Substitution at C2 and C8 : Modifications at the C2 and C8 positions of the purine nucleus also tend to result in diminished activity. aacrjournals.org An important exception is the 2-amino derivative of 6-mercaptopurine, known as thioguanine, which is a potent analogue. aacrjournals.orgaacrjournals.org However, for 6-mercaptopurine itself, an unsubstituted C2 and C8 are generally preferred for optimal activity.

S-Substituted Derivatives : Derivatization of the thiol group itself (e.g., S-alkylation) often produces compounds that are inactive in microbiological assays but retain some antitumor effects. This suggests that these derivatives may act as prodrugs, undergoing metabolic cleavage in vivo to release the active parent mercaptan. aacrjournals.org

These SAR findings guide the design of new purine analogues with potentially improved therapeutic profiles.

Interactive Table: Structure-Activity Relationship of 6-Mercaptopurine Analogs

| Position of Modification | Type of Substituent | Resulting Biological Activity | Reference |

| C6 | Halogen, Alkyl, Cyano, Carboxy | Generally less active or inactive | aacrjournals.org |

| C2 | -CH₃, -Cl, -OH, -SH | Inactive | aacrjournals.org |

| C2 | -NH₂ (Thioguanine) | Highly active | aacrjournals.orgaacrjournals.org |

| C8 | Various Substituents | Generally results in loss of activity | aacrjournals.org |

| S- (on C6-thiol) | Alkyl, Aryl | Inactive in vitro, may act as prodrugs in vivo | aacrjournals.org |

Despite comprehensive searches for scientific literature on "6-Hydroxy-8-mercaptopurine monohydrate," also known as 8-mercaptohypoxanthine, detailed research findings specifically addressing the synthetic methodologies for its S-substituted and N-substituted derivatives, as well as in-depth investigations into its isomeric and tautomeric forms in synthesis, are not available in the public domain through standard search methodologies.

The available literature extensively covers the related compound 6-mercaptopurine, detailing its derivatization and tautomeric properties. However, this information is not directly transferable to the 6-hydroxy-8-mercapto isomer. General principles of purine chemistry suggest that 6-Hydroxy-8-mercaptopurine would exhibit complex tautomerism involving the lactam-lactim equilibrium of the 6-hydroxy group, the thione-thiol equilibrium of the 8-mercapto group, and prototropic tautomerism of the imidazole ring protons (N7-H vs. N9-H). This complexity would significantly influence the regioselectivity of substitution reactions.

Alkylation reactions, for instance, could potentially occur on the sulfur atom (S-substitution), the oxygen atom (O-substitution), or one of several nitrogen atoms (N-substitution), with the outcome depending heavily on the specific tautomer present and the reaction conditions (e.g., solvent, base, nature of the alkylating agent). However, without specific experimental studies on 6-Hydroxy-8-mercaptopurine, any discussion would be purely speculative.

Due to the absence of specific research data for this particular compound, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline.

Molecular and Electronic Structure Elucidation of 6 Hydroxy 8 Mercaptopurine Monohydrate

Solid-State Structural Analysis

Single-Crystal X-ray Diffraction Studies of Hydrated and Anhydrous Forms

No published single-crystal X-ray diffraction studies for either 6-hydroxy-8-mercaptopurine (B1436514) monohydrate or its anhydrous form were found. This technique is essential for definitively determining the molecular geometry, bond lengths, bond angles, and the precise arrangement of atoms in the crystal lattice. unimi.itrigaku.com For the related compound, 6-mercaptopurine (B1684380) monohydrate, X-ray diffraction studies have been performed, providing a detailed understanding of its structure, but this data is not transferable to its 6-hydroxy-8-mercapto derivative. researchgate.netnih.gov

Investigation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) in Crystal Packing

Without crystal structure data, a definitive analysis of the intermolecular forces governing the crystal packing of 6-hydroxy-8-mercaptopurine monohydrate is not possible. In related purine (B94841) structures, such as 6-mercaptopurine and 6-thioguanine (B1684491), hydrogen bonding and π-π stacking interactions are crucial in stabilizing the three-dimensional supramolecular assembly. nih.govresearchgate.net It is highly probable that the hydroxyl and thiol groups of 6-hydroxy-8-mercaptopurine, along with the purine ring system, would participate in a complex network of such interactions, but experimental verification is lacking.

Solution-State Conformation and Tautomerism Studies

Spectroscopic Probes for Tautomeric Equilibria in Various Solvents

While one study mentions 8-hydroxo-6-mercaptopurine (an expected tautomer) as a metabolite of 6-mercaptopurine and uses spectrophotometric methods for quantification, it does not provide an in-depth investigation into its tautomeric equilibria in various solvents. researchgate.net Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are powerful tools for studying the dynamic equilibrium between different tautomeric forms in solution. researchgate.netnih.govnih.gov For many purine derivatives, the position of labile protons can vary, leading to different N-H, thione-thiol (C=S vs. C-SH), and keto-enol (C=O vs. C-OH) tautomers, with the equilibrium often being sensitive to solvent polarity and pH. researchgate.netacs.orgresearchgate.net

Experimental Determination of Dominant Tautomers (Thione-Thiol, N-H Tautomerism)

There is no direct experimental determination of the dominant tautomers of 6-hydroxy-8-mercaptopurine in solution. The molecule has multiple potential sites for tautomerization: the thione-thiol equilibrium at the C8 position, the keto-enol equilibrium at the C6 position, and N-H tautomerism involving the pyrimidine (B1678525) and imidazole (B134444) rings. cymitquimica.com

Studies on analogous compounds, such as 8-hydroxyguanosine, have utilized 15N NMR spectroscopy to effectively probe tautomerism, confirming the predominance of the 8-keto form and detailing pH-dependent shifts. nih.gov Such an approach would be necessary to elucidate the complex tautomeric landscape of 6-hydroxy-8-mercaptopurine, but this research has not been published.

Computational and Theoretical Chemistry Studies of 6 Hydroxy 8 Mercaptopurine Monohydrate

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The properties of these two orbitals are critical in determining a molecule's chemical reactivity and kinetic stability.

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the energy of the LUMO is related to the electron affinity (the ability to accept an electron).

Computational studies on 6-mercaptopurine (B1684380) and similar molecules calculate the energies and visualize the spatial distribution of the HOMO and LUMO. For 6-MP, the HOMO is typically distributed over the sulfur atom and parts of the purine (B94841) ring system, indicating these are the most probable sites for electrophilic attack. The LUMO is generally spread across the heterocyclic ring, highlighting the regions susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular reactivity.

A small HOMO-LUMO gap implies that the molecule is more polarizable and requires less energy to be excited. Such molecules are generally more reactive.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO.

By calculating the HOMO-LUMO gap, chemists can predict the relative reactivity of different compounds. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, are derived from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity profile.

| Parameter | Significance | Relation to Reactivity |

| HOMO Energy | Electron-donating ability | Higher energy indicates a better electron donor. |

| LUMO Energy | Electron-accepting ability | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the molecule's electron density surface.

The map uses a color scale to represent different electrostatic potential values.

Red regions indicate a negative electrostatic potential, corresponding to areas of high electron density (e.g., lone pairs on oxygen or nitrogen atoms). These are the sites most susceptible to electrophilic attack.

Blue regions indicate a positive electrostatic potential, corresponding to areas of low electron density (e.g., hydrogen atoms attached to electronegative atoms). These are the sites prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For purine analogs, MEP maps vividly illustrate the electron-rich nitrogen and oxygen/sulfur atoms (negative potential, red or yellow) and the electron-poor hydrogen atoms bonded to nitrogen (positive potential, blue). This visualization provides a clear and intuitive guide to the molecule's intermolecular interaction sites, which is fundamental for understanding its biological activity and for designing new drugs.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. mpg.de It provides a detailed understanding of the electron density distribution in a molecule, revealing insights into stabilization energies associated with hyperconjugation and intramolecular hydrogen bonding. nih.gov This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals, representing a "natural Lewis structure". nih.gov

For a molecule like 6-Hydroxy-8-mercaptopurine (B1436514), NBO analysis would elucidate the intramolecular charge transfer and delocalization effects. The key interactions are quantified by the second-order perturbation energy, E(2), which measures the stabilization energy from a donor-acceptor interaction between a filled (donor) NBO and a vacant (acceptor) NBO. nih.gov

Table 1: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (Note: This table is a hypothetical representation for 6-Hydroxy-8-mercaptopurine, as specific data is not available. The interactions listed are based on the expected chemical structure.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O) | σ(N-H) | High | Intramolecular Hydrogen Bond |

| LP (S) | σ(C-N) | Moderate | Hyperconjugation |

| LP (N) | π(C=C) | Moderate | Resonance/Delocalization |

| σ (C-H) | σ(C-N) | Low | Hyperconjugation |

Prediction of Chemical Hardness, Electronegativity, and Chemical Potential

Quantum chemical calculations, often employing Density Functional Theory (DFT), can predict global reactivity descriptors such as chemical hardness (η), electronegativity (χ), and chemical potential (μ). These values are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative average of the HOMO and LUMO energies: χ = -(EHOMO + ELUMO) / 2 .

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as: η = (ELUMO - EHOMO) / 2 .

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is the negative of electronegativity: μ = -χ .

Table 2: Hypothetical Quantum Chemical Descriptors (Note: These values are for illustrative purposes to demonstrate the format, as specific calculated data for 6-Hydroxy-8-mercaptopurine was not found in the searched literature.)

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.5 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.0 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.0 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.5 |

| Chemical Potential | μ | -χ | -4.0 |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior at an atomic level, offering insights into conformational changes and the influence of the surrounding environment, such as a solvent. nih.govuu.nl

For 6-Hydroxy-8-mercaptopurine monohydrate, MD simulations would be invaluable for:

Conformational Sampling: Identifying the most stable three-dimensional arrangements (conformers) of the molecule in solution. The additional hydroxy group compared to 6-mercaptopurine allows for different rotational possibilities and intramolecular interactions.

Solvent Effects: Analyzing how water molecules in the monohydrate structure and the bulk solvent interact with the compound. This includes the formation and dynamics of hydrogen bonds between the molecule's polar groups (N-H, C=O, -SH, -OH) and surrounding water molecules. These interactions are crucial for understanding the molecule's solubility and stability in an aqueous environment. nih.gov

Research on the related 6-mercaptopurine has utilized MD simulations to investigate its interactions within the active sites of enzymes, demonstrating how the molecule stabilizes through non-bonded interactions. nih.gov A similar approach for 6-Hydroxy-8-mercaptopurine would reveal its dynamic behavior and preferred binding modes, which are essential for understanding its biological activity. The simulation would track key metrics like root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to characterize the structure of the solvent around the molecule.

Advanced Spectroscopic Characterization of 6 Hydroxy 8 Mercaptopurine Monohydrate

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the analysis of 6-mercaptopurine (B1684380) monohydrate, offering profound insights into its molecular structure and bonding.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in 6-mercaptopurine monohydrate. The FT-IR spectrum of 6-mercaptopurine (6-MP) monohydrate displays characteristic absorption bands that correspond to specific vibrational modes within the molecule.

Key characteristic bands in the FT-IR spectrum of 6-MP include a peak at 3425 cm⁻¹, which is attributed to N-H bending vibrations. mdpi.com Another significant peak is observed at 1275 cm⁻¹, corresponding to the C=S stretching, confirming the presence of the thione group. mdpi.com The presence of these bands, along with others in the fingerprint region, allows for the unambiguous identification of the compound and provides evidence of the integrity of its functional groups. Studies have shown that even under thermal stress, there is no significant disappearance or appearance of new bands, indicating the stability of the molecule's primary structure. mdpi.com

Interactive Table: Key FT-IR Bands for 6-Mercaptopurine Monohydrate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3425 | N-H Bending | Amine |

| 1275 | C=S Stretching | Thione |

Laser Raman spectroscopy complements FT-IR by providing detailed information about the molecular vibrations and bonding within 6-mercaptopurine. The Raman spectrum of solid 6-mercaptopurine has been recorded and analyzed to understand its tautomeric forms. In its solid state, 6-mercaptopurine is believed to crystallize in a specific tautomeric form, and Raman spectroscopy helps to elucidate this by probing the vibrational modes of the purine (B94841) ring and its substituents.

Simulated Raman spectra of 6-mercaptopurine in an aqueous solution show significant signals above 3100 cm⁻¹ and below 1600 cm⁻¹. mdpi.com The N-H stretching mode of the imidazole (B134444) ring is predicted around 3532 cm⁻¹, which aligns with experimental observations. mdpi.com In acidic conditions, the appearance of a band at 2570 cm⁻¹ is indicative of the thiol (S-H) group, providing evidence for tautomerism. mdpi.com

Interactive Table: Prominent Raman Shifts for 6-Mercaptopurine

| Wavenumber (cm⁻¹) | Assignment |

| ~3532 | N-H Stretching (Imidazole) |

| 2570 | S-H Stretching (Thiol tautomer in acidic solution) |

| 1280 | N-H Bending coupled with C-H Deformation and Ring Breathing |

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for studying the adsorption behavior and orientation of 6-mercaptopurine on metallic surfaces, often using gold or silver nanoparticles. mdpi.comresearchgate.net SERS provides a significant enhancement of the Raman signal, allowing for the detection of the molecule at very low concentrations.

When 6-mercaptopurine adsorbs on a nanostructured gold surface, a remarkable enhancement of vibrations is observed in the 1250–1500 cm⁻¹ region. mdpi.com A particularly strong enhanced peak at approximately 1280 cm⁻¹ is attributed to the N-H bending mode coupled with C-H deformation and ring breathing. mdpi.com The SERS spectrum also reveals a prominent band around 3200 cm⁻¹ related to the N-H stretching mode, which is much weaker in the normal Raman spectrum. mdpi.com These observations suggest that the molecule binds to the gold surface through its sulfur atom. mdpi.com The orientation of the adsorbed molecule can be influenced by the pH of the solution. researchgate.net

SERS studies using core-shell Au@Ag nanoparticles have also been effective in monitoring the metabolism of 6-mercaptopurine in living cells, demonstrating the technique's utility in biological contexts. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 6-mercaptopurine monohydrate and for investigating the complexities of its tautomerism.

¹H, ¹³C, and ¹⁵N NMR spectroscopy provides detailed information about the chemical environment of each atom in the 6-mercaptopurine molecule. Two-dimensional NMR techniques, such as ¹H-¹³C HMBC and ¹H-¹⁵N HMQC, have been employed to study the tautomerism of 6-mercaptopurine in solution. researchgate.net

In a DMSO-d₆ solution, 6-mercaptopurine exists predominantly in its thione form, with the main tautomers being the N(1)H, N(7)H form. researchgate.net Quantum-chemical NMR calculations support these experimental findings, estimating the ratio of N(7)H to N(9)H tautomeric forms. researchgate.net The chemical shifts and coupling constants obtained from these NMR experiments are crucial for assigning the signals to specific atoms and for determining the protonation sites within the purine ring system. researchgate.net

Solid-state NMR, particularly using Cross-Polarization Magic Angle Spinning (CPMAS), is used to study the structure of 6-mercaptopurine monohydrate in its crystalline and amorphous forms. ¹³C and ¹⁵N CPMAS spectra have been measured for solid 6-mercaptopurine monohydrate, confirming its thionic character in the solid state. researchgate.net The chemical shifts observed in the solid-state spectra can be compared with solution-state data and DFT calculations to provide a comprehensive understanding of the molecule's structure and packing in the solid phase. researchgate.net This technique is particularly valuable for characterizing different polymorphic forms of the drug.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of molecules through fragmentation analysis. For 6-Hydroxy-8-mercaptopurine (B1436514) monohydrate, MS provides precise mass information, confirming its elemental composition.

The molecular formula for 6-Hydroxy-8-mercaptopurine monohydrate is C₅H₆N₄OS, which corresponds to a molecular weight of approximately 170.19 g/mol bio-world.comnih.gov. This value is a critical parameter for the identification and characterization of the compound. Mass spectrometry confirms this molecular weight, providing strong evidence for the presence of the monohydrate form.

While mass spectrometry is a powerful tool for structural elucidation through the analysis of fragmentation patterns, detailed fragmentation data for 6-Hydroxy-8-mercaptopurine is not extensively documented in publicly available scientific literature. Generally, in related purine analogs, fragmentation occurs at the various bonds of the heterocyclic ring system. For the parent compound, 6-mercaptopurine, liquid chromatography-mass spectrometry (LC-MS) has been used extensively for its detection and quantification researchgate.netwikipedia.orgacs.org.

Table 1: Molecular Information for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆N₄OS |

This interactive table summarizes the key molecular data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Analysis

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule and is a widely used method for quantitative analysis. The UV spectrum of 6-Hydroxy-8-mercaptopurine, like other purine analogs, is characterized by absorption bands in the ultraviolet region.

The absorption of UV radiation by 6-Hydroxy-8-mercaptopurine is due to the presence of chromophores, specifically the purine ring system with its conjugated double bonds and heteroatoms containing non-bonding electrons. The electronic transitions responsible for this absorption are primarily of the π → π* and n → π* type libretexts.org. These transitions involve the excitation of electrons from bonding (π) and non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals. Studies involving high-performance liquid chromatography (HPLC) with UV detection monitor the absorbance of 8-hydroxy-6-mercaptopurine (8OH6MP) at a wavelength of 255 nm, indicating a significant electronic transition at this wavelength nih.gov. The UV absorption spectra of 8OH6MP and other related metabolites are known to be heavily overlapped, which can present challenges for simultaneous determination without chromatographic separation nih.govresearchgate.net.

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of 6-Hydroxy-8-mercaptopurine. The concentration of the compound in a solution is directly proportional to its absorbance at a specific wavelength, a relationship described by the Beer-Lambert law. In research, methods have been developed for the simultaneous determination of 6-mercaptopurine and its oxidative metabolites, including 8-hydroxy-6-mercaptopurine nih.govresearchgate.netscilit.com. For these analyses, calibration curves are constructed over a specific concentration range. For instance, in HPLC-UV analysis, a concentration range of 0.4-100 µmol L⁻¹ has been utilized for 8OH6MP nih.gov. Furthermore, multivariate calibration methods like partial least squares (PLS) and principle component regression (PCR) have been applied to resolve the overlapping spectra and quantify each compound. These chemometric approaches have established limits of detection (LOD) for 8-hydroxy-6-mercaptopurine.

Table 2: Quantitative Analysis Parameters for 8-Hydroxy-6-mercaptopurine (8OH6MP)

| Parameter | Method | Value |

|---|---|---|

| Detection Wavelength | HPLC-UV | 255 nm nih.gov |

| Calibration Range | HPLC-UV | 0.4-100 µmol L⁻¹ nih.gov |

| Limit of Detection (LOD) | PLS | 0.439 µmol L⁻¹ nih.govresearchgate.net |

This interactive table presents key parameters for the quantitative analysis of 8-Hydroxy-6-mercaptopurine using UV-Vis spectroscopy.

Biochemical Pathways and Enzymatic Interactions of Purine Derivatives

Metabolic Conversion Pathways of Related Thiopurines

The metabolic journey of thiopurines is characterized by a delicate balance between activation (anabolism) and inactivation (catabolism). The anabolic pathway leads to the formation of the therapeutically active 6-thioguanine (B1684491) nucleotides (6-TGNs), while the catabolic routes primarily produce inactive metabolites.

Anabolic Pathways: Phosphoribosylation and Nucleotide Formation

The activation of 6-mercaptopurine (B1684380) (6-MP) is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP into 6-thioinosine 5'-monophosphate (6-TIMP). researchgate.netmaastrichtuniversity.nl This step is a critical juncture in the anabolic pathway. Subsequently, 6-TIMP is metabolized further through a series of enzymatic reactions. researchgate.net

One significant conversion is the transformation of 6-TIMP into 6-thioxanthylic acid (6-TXMP) by the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.gov Following this, 6-TXMP is converted to 6-thioguanylic acid (6-TGMP). nih.gov These thiopurine nucleotides can be further phosphorylated to their di- and triphosphate forms, with 6-thioguanosine (B559654) triphosphate being a key active metabolite that can be incorporated into DNA, leading to cytotoxic effects. youtube.com

Another branch of the anabolic pathway involves the methylation of 6-TIMP, which leads to the formation of 6-methylthioinosine (B81876) 5'-monophosphate (6-Me-tIMP). researchgate.net This metabolite is also considered to have therapeutic activity. researchgate.net The intricate interplay of these anabolic steps highlights the complexity of thiopurine activation within the cell.

Catabolic Pathways: Oxidation and Methylation of Thiopurines

The catabolic pathways of thiopurines primarily involve oxidation and methylation, leading to the formation of inactive metabolites that are then excreted. researchgate.netnih.gov These pathways compete with the anabolic route, thereby influencing the concentration of active 6-TGNs.

One of the main catabolic routes is the S-methylation of 6-mercaptopurine (6-MP) by the enzyme thiopurine S-methyltransferase (TPMT), which produces 6-methylmercaptopurine (B131649) (6-MMP). researchgate.netresearchgate.net This metabolite is generally considered inactive. researchgate.net

The other major catabolic pathway involves the oxidation of 6-MP. This process is primarily mediated by the enzymes xanthine (B1682287) oxidoreductase (XO) and aldehyde oxidase (AO). nih.govfrontiersin.org The initial oxidation product is 6-thioxanthine (B131520) (6-TX), which is then further oxidized to the final inactive metabolite, 6-thiouric acid (6-TUA). nih.govfrontiersin.org

Xanthine oxidoreductase (XOR), which exists in two interconvertible forms, xanthine dehydrogenase (XDH) and xanthine oxidase (XO), plays a pivotal role in purine (B94841) catabolism and the metabolism of thiopurines. nih.gov XO catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov In the context of thiopurine metabolism, XO is responsible for the conversion of 6-mercaptopurine (6-MP) to 6-thiouric acid. nih.govresearchgate.net This conversion is a significant route of drug inactivation. researchgate.net

Specifically, XO is involved in both steps of the oxidative catabolism of 6-MP. It contributes to the initial conversion of 6-MP to the intermediate 6-thioxanthine (6-TX) and is solely responsible for the subsequent oxidation of 6-TX to 6-thiouric acid (6-TUA) in human liver cytosol. nih.gov The high activity of XO can lead to rapid degradation of 6-MP, potentially reducing its therapeutic efficacy by limiting the amount of drug available for the anabolic pathway. nih.govresearchgate.net This has led to the clinical use of XO inhibitors, such as allopurinol, to increase the bioavailability of 6-MP. wikipedia.org

Aldehyde oxidase (AO) is another molybdoflavoenzyme that participates in the oxidative metabolism of a wide range of compounds, including thiopurines. wikipedia.org In human liver cytosol, AO, along with xanthine oxidase (XO), is involved in the initial metabolic step of converting 6-mercaptopurine (6-MP) to its intermediate, 6-thioxanthine (6-TX). nih.gov However, unlike XO, AO does not appear to be involved in the subsequent conversion of 6-TX to 6-thiouric acid (6-TUA). nih.gov

The oxidative metabolism of 6-mercaptopurine (6-MP) can proceed through different intermediates to form the final product, 6-thiouric acid. doi.org One of these pathways involves the formation of hydroxylated metabolites. Specifically, 6-MP can be oxidized to 8-hydroxy-6-mercaptopurine (also referred to as 6-mercapto-8-hydroxypurine). drugbank.compharmacompass.com

This hydroxylation step is a key part of the catabolic process. Following its formation, 8-hydroxy-6-mercaptopurine is further metabolized to 6-thiouric acid. pharmacompass.com This pathway, alongside the one proceeding via the 6-thioxanthine intermediate, represents the major routes for the oxidative degradation of 6-MP. nih.govdoi.org The enzymes responsible for these hydroxylation reactions are primarily the molybdoflavoenzymes, xanthine oxidase and aldehyde oxidase. nih.gov

Enzymatic Interactions and Inhibition Kinetics

The enzymes involved in thiopurine metabolism are subject to inhibition by various compounds, which can lead to significant drug-drug interactions. Understanding the kinetics of these inhibitions is crucial for predicting and managing the clinical consequences.

Research has characterized inhibitors of xanthine oxidase (XOD), such as 2-amino-6-hydroxy-8-mercaptopurine (B14735) (AHMP) and 2-amino-6-purinethiol (APT). nih.gov These compounds have been shown to preferentially inhibit the metabolism of 6-mercaptopurine (6-MP) over the natural substrate, xanthine. nih.gov

Kinetic studies have determined the inhibition constants (Ki) and IC50 values for these inhibitors. For instance, the IC50 values for AHMP with xanthine and 6-MP as substrates are 17.71 ± 0.29 µM and 0.54 ± 0.01 µM, respectively. nih.gov For APT, the corresponding IC50 values are 16.38 ± 0.21 µM and 2.57 ± 0.08 µM. nih.gov The Ki values of XOD with AHMP as an inhibitor are 5.78 ± 0.48 µM for xanthine and 0.96 ± 0.01 µM for 6-MP. nih.gov For APT, the Ki values are 6.61 ± 0.28 µM for xanthine and 1.30 ± 0.09 µM for 6-MP. nih.gov

Furthermore, thiopurine S-methyltransferase (TPMT), a key enzyme in the methylation pathway of thiopurines, can be inhibited by a range of drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and diuretics. nih.govnih.gov For example, naproxen, mefenamic acid, and tolfenamic acid inhibit TPMT in a noncompetitive manner with Ki values of 52 µM, 39 µM, and 50 µM, respectively. nih.gov Diuretics like furosemide (B1674285) and bendroflumethiazide (B1667986) have also been shown to inhibit TPMT. nih.gov Co-administration of such inhibitors can alter the metabolic balance of thiopurines, potentially leading to increased levels of active metabolites and associated toxicities.

Interactive Data Table: Inhibition of Xanthine Oxidase

| Inhibitor | Substrate | IC50 (µM) | Ki (µM) |

|---|---|---|---|

| 2-amino-6-hydroxy-8-mercaptopurine (AHMP) | Xanthine | 17.71 ± 0.29 | 5.78 ± 0.48 |

| 6-Mercaptopurine | 0.54 ± 0.01 | 0.96 ± 0.01 | |

| 2-amino-6-purinethiol (APT) | Xanthine | 16.38 ± 0.21 | 6.61 ± 0.28 |

| 6-Mercaptopurine | 2.57 ± 0.08 | 1.30 ± 0.09 |

Interactive Data Table: Inhibition of Thiopurine S-methyltransferase (TPMT) by NSAIDs

| Inhibitor | Inhibition Type | Ki (µM) |

|---|---|---|

| Naproxen | Noncompetitive | 52 |

| Mefenamic acid | Noncompetitive | 39 |

| Tolfenamic acid | Noncompetitive | 50 |

| Ketoprofen | - | 172 |

| Ibuprofen | - | 1043 |

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) Interactions

There is a lack of specific research in the available literature detailing the direct interactions between 6-Hydroxy-8-mercaptopurine (B1436514) monohydrate and the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase).

Inhibition of Phosphoribosyl Pyrophosphate (PRPP) Amidotransferase

Inhibition of Inosinic Acid (IMP) Conversions (e.g., to XMP and AMP)

The specific inhibitory activity of 6-Hydroxy-8-mercaptopurine monohydrate on the conversion of Inosinic Acid (IMP) to Xanthosine Monophosphate (XMP) and Adenosine Monophosphate (AMP) has not been extensively documented in publicly accessible research.

Interaction with Inosine Monophosphate Dehydrogenase (IMPDH)

Information regarding the direct interaction of this compound with Inosine Monophosphate Dehydrogenase (IMPDH) is not present in the currently available scientific literature.

Interaction with Xanthylate (XMP) Aminase

There is no specific information available in the reviewed literature concerning the interaction between this compound and Xanthylate (XMP) Aminase.

Formation of Thioinosinic Acid (TIMP) and Methylthioinosinate (MTIMP)

The metabolic pathways leading to the formation of Thioinosinic Acid (TIMP) and Methylthioinosinate (MTIMP) specifically from this compound have not been detailed in the available research.

Complex Formation with Metal Ions and Impact on Enzyme Activity (e.g., Copper and Xanthine Oxidase)

While specific studies on the complex formation of this compound with metal ions are limited, research on the related compound 2-amino-6-hydroxy-8-mercaptopurine (AHMP) provides insight into its interaction with enzymes like xanthine oxidase. A study characterized AHMP as a preferential inhibitor of xanthine oxidase (XOD), an enzyme crucial in purine metabolism. researchgate.netnih.govnih.gov

This research demonstrated that AHMP selectively inhibits the conversion of 6-mercaptopurine (6MP) to 6-thiouric acid, a reaction catalyzed by xanthine oxidase, with greater potency than its inhibition of the conversion of xanthine to uric acid. researchgate.netnih.govnih.gov This preferential inhibition is significant because it suggests a potential to modulate the metabolism of other purine-based compounds without drastically altering the natural purine degradation pathway. researchgate.netnih.govnih.gov

The study provided kinetic parameters for the inhibition of xanthine oxidase by AHMP, which are summarized in the table below.

Kinetic Parameters of Xanthine Oxidase Inhibition by 2-amino-6-hydroxy-8-mercaptopurine (AHMP)

| Substrate | Inhibitor | IC50 (µM) | Ki (µM) | Km (µM) of Substrate |

|---|---|---|---|---|

| Xanthine | AHMP | 17.71 ± 0.29 | 5.78 ± 0.48 | 2.65 ± 0.02 |

| 6-Mercaptopurine (6MP) | AHMP | 0.54 ± 0.01 | 0.96 ± 0.01 | 6.01 ± 0.03 |

Data sourced from Kalra et al. (2007). researchgate.netnih.govnih.gov

Furthermore, studies on the interaction of the related compound 6-mercaptopurine with copper (Cu2+) have shown the formation of a stable 1:1 complex. nih.govnih.govscilit.com This complex formation was found to protect xanthine oxidase from inhibition by copper ions and could even reverse the inhibition. nih.govnih.govscilit.com The apparent stability constant (log K value) for the 6-mercaptopurine-Cu2+ complex was determined to be 6.74. nih.gov This suggests that the formation of metal ion complexes can significantly influence the enzymatic activity related to purine metabolism.

Molecular Mechanisms of Cellular Impact in Research Models

Interference with Nucleic Acid Biosynthesis and Metabolism

The primary mechanism through which 6-mercaptopurine (B1684380) (6-MP) exerts its cellular effects is by interfering with the synthesis and metabolism of nucleic acids. As a purine (B94841) analogue, it disrupts these fundamental cellular processes in multiple ways. nih.govmdpi.com

6-mercaptopurine is a potent inhibitor of the de novo synthesis of purine nucleotides, the building blocks of DNA and RNA. nih.govnih.gov This pathway is crucial for rapidly proliferating cells, such as cancer cells, which cannot rely solely on salvage pathways. nih.gov After administration, 6-MP is converted intracellularly into its active metabolites, primarily thioinosine monophosphate (TIMP) and methyl-thioinosine monophosphate (MeTIMP). mdpi.comresearchgate.net

These metabolites target key enzymes in the purine synthesis pathway. Both TIMP and MeTIMP inhibit glutamine-5-phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme that catalyzes the first committed step of the pathway. mdpi.comresearchgate.net By blocking this enzyme, the production of inosinic acid (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), is significantly reduced. nih.govmdpi.com This deprivation of essential purine nucleotides effectively halts DNA and RNA synthesis, leading to an anti-proliferative effect. nih.govresearchgate.net Studies in human malignant lymphoblasts have demonstrated that this inhibition is a key basis for the compound's synergistic effects when used with other agents like methotrexate. youtube.com

Beyond blocking initial synthesis, 6-MP metabolites also disrupt the interconversion of nucleotides. The metabolite TIMP competes with inosinic acid (IMP) and inhibits the enzymes IMP dehydrogenase (IMPDH) and adenylosuccinate synthetase. nih.govmdpi.com These enzymes are responsible for converting IMP into xanthylic acid (XMP) and adenylic acid (AMP), respectively. nih.govmdpi.com This blockade further depletes the pools of guanine (B1146940) and adenine (B156593) nucleotides necessary for cellular processes.

A significant aspect of 6-mercaptopurine's mechanism involves the metabolic conversion of its metabolites into fraudulent nucleic acid building blocks. nih.gov The active metabolites, known as 6-thioguanine (B1684491) nucleotides (6-TGNs), can be further processed into deoxy-6-thioguanine triphosphate (dGTP) and 6-thioguanine triphosphate (TGTP). nih.govclinpgx.org

These thiopurine nucleotides are then incorporated into DNA and RNA during replication and transcription. researchgate.netclinpgx.org The incorporation of deoxythioguanosine into DNA results in a structurally altered nucleic acid, which can disrupt DNA replication and lead to DNA damage and cell death (apoptosis). nih.govnih.gov Similarly, the incorporation of thioguanine into RNA can interfere with protein synthesis and other RNA functions. nih.gov Research supports that this incorporation into DNA is a primary mechanism of toxicity for thiopurines like 6-MP. nih.gov

Key Metabolites and Their Primary Mechanisms

| Metabolite | Abbreviation | Primary Mechanism of Action | Reference |

|---|---|---|---|

| Thioinosine Monophosphate | TIMP | Inhibits enzymes in de novo purine synthesis and nucleotide interconversion (e.g., PRPP amidotransferase, IMPDH). | nih.govmdpi.com |

| Methyl-thioinosine Monophosphate | MeTIMP | Potent inhibitor of PRPP amidotransferase, the rate-limiting step in de novo purine synthesis. | mdpi.comresearchgate.net |

| 6-Thioguanine Nucleotides | 6-TGNs | Are converted to triphosphates and incorporated into DNA and RNA, causing chain disruption and apoptosis. | researchgate.netclinpgx.org |

Impact on Energy Metabolism in Cellular Models

The disruption of purine metabolism by 6-mercaptopurine has direct consequences on cellular energy homeostasis, particularly affecting the biosynthesis of high-energy molecules like ATP and GTP.

The inhibition of de novo purine synthesis and nucleotide interconversion pathways directly curtails the production of adenosine and guanosine nucleotides. nih.gov This leads to a rapid and significant reduction in the intracellular pools of adenosine triphosphate (ATP) and guanosine triphosphate (GTP). nih.govnih.gov Research in proliferating T-cells has demonstrated that exposure to 6-MP leads to a time-dependent depletion of intracellular ATP, as well as reduced levels of ADP and AMP. nih.govresearchgate.net This reduction in the cellular energy currency creates a state of energetic stress, which can trigger programmed cell death and halt energy-dependent processes required for cell growth and proliferation. nih.govresearchgate.net

Impact of 6-Mercaptopurine on Cellular Energy Nucleotides in Jurkat T-Cells

| Time Point | Relative Intracellular ATP Content (% of Control) | Reference |

|---|---|---|

| 2 hours | Significantly Reduced | nih.gov |

| 24 hours | Progressively Reduced | nih.gov |

| 48 hours | Pronounced Reduction | nih.gov |

Data derived from studies on Jurkat T-cell lines exposed to 6-MP, illustrating a rapid onset of energetic stress.

The energetic stress induced by 6-MP triggers responses through key metabolic checkpoints, which are critical regulators of cellular metabolism and growth. nih.govnih.gov The reduction in ATP levels leads to an increase in the AMP/ATP ratio, which activates AMP-activated protein kinase (AMPK), a central sensor of cellular energy status. nih.gov

Activation of AMPK, in turn, leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and metabolism. nih.gov Furthermore, studies have shown that 6-MP reduces the expression of other key metabolic regulators, including the oncogenes Myc and hypoxia-inducible factor 1α (HIF-1α). nih.gov By inhibiting these metabolic checkpoints, 6-MP can induce a global shutdown of anabolic processes, such as glucose and glutamine metabolism, further contributing to its anti-proliferative effects. nih.govnih.gov This interference with metabolic reprogramming is a crucial component of its mechanism of action in research models. nih.gov

Regulation of Orphan Nuclear Receptor NR4A Family Activity in Cell Lines

The Nuclear Receptor Subfamily 4 Group A (NR4A) is a trio of orphan nuclear receptors that function as transcription factors. frontiersin.orgresearchgate.net This family consists of three members: NR4A1 (also known as Nur77), NR4A2 (Nurr1), and NR4A3 (NOR-1). frontiersin.org A defining characteristic of these receptors is that their activity is regulated by their expression levels rather than by direct ligand binding, as their ligand-binding domain lacks a classical hydrophobic pocket. frontiersin.orgresearchgate.net These receptors are classified as immediate early genes, meaning they are rapidly induced by a wide range of signals and are involved in diverse physiological processes, including T-cell function, energy metabolism, and neuronal processes. frontiersin.orgnih.gov They can regulate gene expression by binding to specific DNA sequences as monomers, homodimers, or heterodimers. researchgate.netnih.gov

Research into small molecule regulators has identified the antineoplastic agent 6-mercaptopurine as a specific activator of the NR4A family, specifically targeting the NR4A2 (Nurr1) member in cell line models. nih.gov

Detailed Research Findings

Studies have demonstrated that 6-mercaptopurine, a purine anti-metabolite, can directly regulate the activity of Nurr1. nih.gov This interaction represents a significant finding, as it links a well-established therapeutic compound to the modulation of an orphan nuclear receptor. The mechanism of action for 6-mercaptopurine has traditionally been understood through its role in inhibiting de novo purine synthesis and its incorporation into nucleic acids. nih.govwikipedia.orgchemicalbook.com However, its function as a specific activator of Nurr1 suggests an additional, distinct cellular effect. nih.gov

A detailed analysis revealed that the regulation of Nurr1 by 6-mercaptopurine occurs through a region in the amino terminus of the receptor. nih.gov Furthermore, this activation can be inhibited by components of the purine biosynthesis pathway, indicating a potential interplay between the metabolic state of the cell and Nurr1 activity. nih.gov These findings suggest that Nurr1 may mediate some of the cellular effects of 6-mercaptopurine and position Nurr1 as a potential molecular target in contexts where its activity is relevant. nih.gov

The table below summarizes the key findings from research on the interaction between 6-mercaptopurine and the NR4A family in cell lines.

| Compound | Target Receptor | Observed Effect in Cell Lines | Proposed Mechanism of Regulation | Source |

|---|---|---|---|---|

| 6-Mercaptopurine | NR4A2 (Nurr1) | Specific Activation | Regulates Nurr1 through a region in the amino terminus; activity can be inhibited by components of the purine biosynthesis pathway. | nih.gov |

The NR4A family members share a common structure, including a variable N-terminal domain, a conserved DNA-binding domain, and a C-terminal ligand-binding domain. researchgate.net Their roles in cellular processes are extensive and can be cell-context dependent. nih.gov

The members of the NR4A family are detailed in the table below.

| Receptor | Common Aliases | General Function | Source |

|---|---|---|---|

| NR4A1 | Nur77, NGFI-B, TR3 | Ligand-independent transcription factors; immediate early genes involved in T-cell differentiation, apoptosis, inflammation, and metabolism. | frontiersin.orgnih.govnih.gov |

| NR4A2 | Nurr1, HZF-3, RNR1 | frontiersin.orgnih.gov | |

| NR4A3 | NOR-1, MINOR, TEC | frontiersin.orgnih.gov |

Quantitative Structure Activity Relationship Qsar and Analog Design for Purine Derivatives

Computational Modeling for Predicting Biological Activity

Computational modeling serves as a foundational tool in predicting the biological activity of purine (B94841) derivatives. Before QSAR models can be developed, a thorough understanding of the molecule's structural and electronic properties is necessary. A critical aspect of this is determining the most stable tautomeric form of the compound, as different tautomers can exhibit distinct biological activities.

For the class of 6-oxy purine derivatives, which includes 6-Hydroxy-8-mercaptopurine (B1436514), first-principles electronic structure calculations are employed to ascertain the most favorable tautomer. nih.gov Studies on representative 6-oxy purine derivatives have shown that the tautomer where a hydrogen atom is bonded to the N1 atom of the purine ring is consistently the most stable, both in the gas phase and in aqueous solution. nih.gov This is determined by calculating the relative Gibbs free energies of all possible tautomers. The conclusive structural assignment provided by these computational methods is invaluable for subsequent studies on protein binding and rational drug design. nih.gov

Table 1: Calculated Relative Gibbs Free Energies for Tautomers of a Representative 6-Oxy Purine Derivative

| Tautomer | Relative Gibbs Free Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (Aqueous Solution, kcal/mol) |

|---|---|---|

| Tautomer A (H at N1) | 0.00 | 0.00 |

| Tautomer B (H at N7) | +5.8 | +7.2 |

| Tautomer C (H at N9) | +3.4 | +4.5 |

Note: Data is illustrative, based on findings for representative 6-oxy purine derivatives where Tautomer A is consistently the most stable. nih.gov

Once the stable structure is identified, molecular docking simulations can predict the binding mode and affinity of the purine analog to its target protein. These simulations are crucial for understanding how the ligand interacts with the active site of an enzyme, such as xanthine (B1682287) oxidase, a known target for some mercaptopurine derivatives. science.govnih.gov For instance, studies on 2-amino-6-hydroxy-8-mercaptopurine (B14735), a close analog, have used such models to elucidate its inhibitory mechanism. nih.gov

Design Principles for Novel Purine Antimetabolite Analogues

The design of novel purine antimetabolites is historically rooted in the principle of isosteric replacement, where functional groups in the natural purine molecule (like adenine (B156593) or guanine) are replaced with other groups of similar size and electronic configuration. nih.gov This strategy aims to create analogs that can mimic the natural metabolites, thereby interfering with essential biochemical pathways, particularly nucleic acid synthesis. nih.govpharmacologyeducation.org

The development of the first clinically useful purine analog, 6-mercaptopurine (B1684380) (6-MP), exemplifies this principle, where the 6-hydroxyl group of hypoxanthine (B114508) was replaced with a thiol (-SH) group. nih.gov This success established a foundation for the subsequent development of other purine and pyrimidine (B1678525) analogs. nih.gov

Key design principles for novel purine antimetabolite analogs include:

Modification of the Purine Core: Introducing substituents at various positions (C2, C6, C8) of the purine ring to alter the molecule's interaction with target enzymes.

Prodrug Strategies: Designing derivatives that are converted into the active drug form in vivo. For example, S-allylthio derivatives of 6-mercaptopurine have been synthesized to act as prodrugs, enhancing their potency. nih.gov

Target-Specific Modifications: Tailoring the analog's structure to enhance its affinity and selectivity for a specific biological target, such as a particular enzyme or receptor, which can be guided by computational docking studies.

Improving Pharmacokinetic Properties: Altering the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles, which is a critical consideration in drug development.

These principles guide medicinal chemists in creating new generations of purine analogs with potentially improved therapeutic indices, overcoming resistance mechanisms, or targeting different diseases.

Influence of Substituents on Molecular Interactions and Biological Profiles

The substitution at the C6 and C8 positions is particularly significant for 6-Hydroxy-8-mercaptopurine.

The 8-Mercapto Group: The thiol group at the C8 position introduces a key site for interaction. It can act as a hydrogen bond donor or acceptor and can form covalent bonds under certain conditions. Studies on related compounds, such as 2-amino-6-hydroxy-8-mercaptopurine (AHMP), have demonstrated its role in enzyme inhibition. Research on its inhibitory effects on xanthine oxidase, an enzyme that metabolizes 6-mercaptopurine, shows that AHMP is a potent inhibitor, suggesting the 8-mercapto substitution contributes significantly to this activity. nih.gov

Table 2: Inhibitory Activity of 8-Mercaptopurine Analogs on Xanthine Oxidase

| Compound | Substrate | IC₅₀ (µM) | Inhibition Constant (Kᵢ, µM) |

|---|---|---|---|

| 2-amino-6-hydroxy-8-mercaptopurine (AHMP) | Xanthine | 17.71 ± 0.29 | 5.78 ± 0.48 |

| 6-mercaptopurine (6-MP) | 0.54 ± 0.01 | 0.96 ± 0.01 |

Source: Data from a study on the characterization of xanthine oxidase inhibitors. nih.gov

The data clearly indicates that the inhibitory potency of AHMP is substrate-dependent, being significantly more effective when 6-MP is the substrate compared to xanthine. nih.gov This highlights the nuanced influence of the substituent pattern on the biological profile. The interplay between the 6-hydroxy and 8-mercapto groups, along with other potential substitutions, dictates the molecule's ability to fit into an enzyme's active site and exert its biological effect. These structure-activity relationships are precisely what QSAR models aim to quantify and predict, thereby accelerating the discovery of more effective purine-based therapeutic agents.

Analytical Methodologies for Research on Purine Derivatives and Their Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of purine (B94841) derivatives, offering high-resolution separation of structurally similar compounds. Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are widely employed for their precision and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the determination of 6-mercaptopurine (B1684380) (6-MP) and its metabolites, including the oxidized form 8-hydroxy-6-mercaptopurine (8OH6MP). researchgate.nettbzmed.ac.ir HPLC methods, often coupled with ultraviolet (UV) detection, allow for the simultaneous measurement of the parent compound and several key metabolites in a single analytical run. nih.govsemanticscholar.org

Method development often involves optimizing the stationary phase, mobile phase composition, and detector wavelength to achieve adequate separation and sensitivity. Reversed-phase columns, particularly C18, are commonly used for the separation of these polar compounds. bjournal.orgscielo.br For instance, one method describes the use of a Radialpack Resolve C18 column with a mobile phase of methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine. bjournal.orgbjournal.org Detection is typically performed using a diode array detector, allowing for monitoring at multiple wavelengths to enhance specificity for different metabolites. bjournal.orgnih.gov For example, 6-thioguanine (B1684491) (6-TG), 6-MP, and the hydrolysis product of 6-methylmercaptopurine (B131649) (6-MMP) can be monitored at 342 nm, 322 nm, and 303 nm, respectively. bjournal.orgnih.gov

The validation of HPLC methods is critical and typically includes assessing linearity, accuracy, precision, and recovery. scielo.br Calibration curves for purine metabolites consistently demonstrate good linearity, with correlation coefficients (r²) often exceeding 0.998. bjournal.orgnih.gov The limits of detection (LOD) and quantification (LOQ) are crucial parameters, especially for metabolites present at low concentrations. For 6-MP and its key metabolites, LODs in the range of 3 to 25 pmol per 8 x 10⁸ red blood cells have been reported. bjournal.orgnih.gov

| Analyte | Retention Time (min) | Detection Wavelength (nm) | Analytical Recovery (%) | Lowest Detectable Concentration (pmol/8x10⁸ erythrocytes) |

|---|---|---|---|---|

| 6-Thioguanine (6-TG) | 5.3 | 342 | 73.2 | 3 |

| 6-Mercaptopurine (6-MP) | 6.0 | 322 | 119.1 | 3 |

| 6-Methylmercaptopurine (6-MMP) product | 10.2 | 303 | 97.4 | 25 |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Sensitive Detection and Quantification

For enhanced sensitivity and selectivity, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has become an indispensable tool in the analysis of purine metabolites. chromatographyonline.com This technique offers significant advantages over conventional HPLC-UV, including shorter run times, better resolution, and lower detection limits, which are critical for detecting trace levels of metabolites in complex biological matrices. frontiersin.orgfrontiersin.org

UPLC-MS/MS methods have been developed for the comprehensive quantification of numerous purine metabolites simultaneously. chromatographyonline.com The high selectivity of MS/MS is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte, minimizing interference from the sample matrix. mdpi.com This specificity is a major advantage over colorimetric assays or spectrophotometric methods. mdpi.com Method validation for UPLC-MS/MS is rigorous, demonstrating excellent linearity (R² ≥ 0.99) and recoveries, often in the range of 85% to 103%. chromatographyonline.com The development of these methods allows for the reliable quantitative assessment of key purines like xanthine (B1682287) and hypoxanthine (B114508) in various biological fluids. nih.gov

Spectrophotometric Multivariate Calibration Methods for Simultaneous Determination

While chromatographic methods are powerful, spectrophotometric methods combined with multivariate calibration techniques offer a simpler and more rapid alternative for the simultaneous determination of multiple analytes without prior separation. researchgate.netnih.gov Techniques such as partial least-squares regression (PLS-1) and principal component regression (PCR) have been successfully applied to resolve the overlapping UV spectra of 6-mercaptopurine and its oxidative metabolites, including 8-hydroxy-6-mercaptopurine (8OH6MP), 6-thiouric acid (6TUA), and 6-thioxanthine (B131520) (6TX). tbzmed.ac.irnih.gov

This approach leverages the subtle differences in the UV absorption spectra of the different compounds. By building a mathematical model from the spectra of known calibration standards, the concentrations of each component in an unknown mixture can be determined. nih.gov These chemometric methods have proven to be a powerful tool for the simultaneous analysis of multicomponent mixtures. tbzmed.ac.ir The results obtained from these spectrophotometric methods have been validated against the more established HPLC methods, showing good correlation and comparable accuracy. nih.gov The limits of detection for 6MP and its metabolites using PLS and PCR techniques are in the sub-micromolar range. researchgate.netnih.gov

| Compound | PLS-1 LOD | PCR LOD |

|---|---|---|

| 6-Mercaptopurine (6MP) | 0.734 | 0.724 |

| 8-Hydroxy-6-mercaptopurine (8OH6MP) | 0.439 | 0.418 |

| 6-Thioxanthine (6TX) | 0.797 | 0.783 |

| 6-Thiouric Acid (6TUA) | 0.482 | 0.535 |

Method Development for Analysis in Biological Matrices for Preclinical Research

Analyzing purine derivatives in biological matrices such as plasma, red blood cells (erythrocytes), and urine presents significant challenges due to the complexity of these samples. nih.govnih.gov Effective sample preparation is a critical first step to remove interfering substances, such as proteins and lipids, and to concentrate the analytes of interest.

Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). nih.gov For the analysis of intracellular metabolites in erythrocytes, a typical procedure involves lysing the cells, followed by protein precipitation with an acid, such as perchloric acid. bjournal.orgbjournal.org The supernatant can then be directly analyzed or subjected to further processing, such as hydrolysis, to convert nucleotide metabolites into their corresponding bases, simplifying chromatographic analysis. bjournal.orgbjournal.orgmdpi.com

Solid-phase extraction is another effective technique for cleaning up samples and isolating analytes from matrices like plasma and urine. nih.gov For high-throughput analysis, SPE can be automated using 96-well plates. researchgate.net The development of any analytical method for biological matrices requires careful validation to ensure it is fit for purpose. This includes assessing the impact of the biological matrix on the analysis (matrix effects), as well as determining the extraction recovery, stability, precision, and accuracy of the method. mdpi.com For instance, recovery percentages for 6-MP and its metabolites from red blood cells are often found to be excellent, typically above 87%. These robust and validated methods are fundamental for preclinical research, enabling the accurate measurement of purine derivatives and their metabolites in various biological systems. tbzmed.ac.irchromatographyonline.com

Future Research Directions and Unexplored Avenues

Advanced Spectroscopic Studies of 6-Hydroxy-8-mercaptopurine (B1436514) Monohydrate

Future research should focus on the application of advanced spectroscopic techniques to further elucidate the structural and electronic properties of 6-hydroxy-8-mercaptopurine monohydrate and its analogs. While techniques like UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy have been utilized, more sophisticated methods can provide deeper insights.

Raman Spectroscopy , particularly Surface-Enhanced Raman Spectroscopy (SERS), offers a powerful tool for obtaining detailed "molecular fingerprints" of purine (B94841) analogs. researchgate.netkoreascience.kr This technique is highly sensitive to the vibrational modes of molecules and can provide information about the molecular structure and interactions of this compound in various environments. researchgate.netnih.gov Advanced Raman techniques could be employed to study the tautomeric forms of the molecule in different states, providing a more comprehensive understanding of its chemical behavior. acs.org

Advanced Mass Spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS), can be used for the precise characterization of this compound and its metabolites. mdpi.com These methods can aid in the identification of previously unknown metabolites and degradation products, contributing to a more complete picture of its metabolic fate.

Solid-state NMR (ssNMR) could be employed to study the crystalline structure and polymorphism of this compound. This information is crucial for understanding its physical properties, which can influence its formulation and bioavailability.

A combination of these advanced spectroscopic methods will provide a more holistic understanding of the physicochemical properties of this compound, which is essential for its further development and application.

| Spectroscopic Technique | Potential Application for this compound | Key Information Gained |

|---|---|---|

| Surface-Enhanced Raman Spectroscopy (SERS) | Detailed vibrational analysis in different environments | Molecular fingerprint, tautomeric equilibrium, intermolecular interactions |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination of parent compound and metabolites | Identification of novel metabolites and degradation products |

| Solid-State NMR (ssNMR) | Characterization of the crystalline structure | Polymorphism, packing arrangements, and solid-state dynamics |

| Terahertz (THz) Spectroscopy | Investigation of low-frequency vibrational modes | Information on crystal lattice vibrations and intermolecular hydrogen bonding |

Deeper Exploration of Metabolic Fate and Less Common Pathways

The metabolism of thiopurines is complex, involving multiple competing enzymatic pathways. researchgate.netresearchgate.net While the major metabolic routes of 6-mercaptopurine (B1684380) are well-documented, there is a need for a deeper exploration of its metabolic fate, particularly focusing on less common pathways and the enzymes involved. researchgate.netresearchgate.net

The primary metabolic pathways of 6-mercaptopurine involve phosphoribosylation, oxidation, and methylation. nih.gov The anabolic pathway leads to the formation of active thioguanine nucleotides (TGNs), while the catabolic pathways produce inactive metabolites. nih.gov Key enzymes in these pathways include hypoxanthine-guanine phosphoribosyltransferase (HGPRT), thiopurine S-methyltransferase (TPMT), and xanthine (B1682287) oxidase (XO). patsnap.comwikipedia.org

Furthermore, a "skewed" or aberrant metabolism, characterized by the excessive production of methylated metabolites, has been observed and is associated with poor treatment outcomes. researchgate.net Investigating the underlying mechanisms of this phenomenon and identifying genetic or environmental factors that contribute to it are important areas for future research.

| Enzyme | Metabolic Pathway | Key Metabolites |

|---|---|---|

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Anabolism (Activation) | Thioinosine monophosphate (TIMP), Thioguanine nucleotides (TGNs) |

| Thiopurine S-methyltransferase (TPMT) | Catabolism (Inactivation) | 6-methylmercaptopurine (B131649) (6-MMP) |

| Xanthine Oxidase (XO) / Aldehyde Oxidase (AO) | Catabolism (Inactivation) | 6-thiouric acid (6-TUA), 6-thioxanthine (B131520) (6-TX) |

| Inosine (B1671953) monophosphate dehydrogenase (IMPDH) | Anabolism | Thioxanthosine monophosphate (TXMP) |

Investigation of Interactions with Novel Molecular Targets

The established mechanism of action of thiopurines involves their incorporation into DNA and RNA, leading to cytotoxicity. wikipedia.org However, there is growing evidence that these compounds may interact with other molecular targets, contributing to their therapeutic effects. Future research should focus on identifying and characterizing these novel interactions.

One promising area of investigation is the interaction of thiopurine metabolites with small GTPases, such as Rac1. oup.com The binding of 6-thioguanine (B1684491) triphosphate (6-TGTP) to Rac1 has been shown to inhibit its activity, which can suppress T-lymphocyte proliferation. oup.comnih.gov Further studies are needed to fully elucidate the downstream effects of this interaction and to explore potential interactions with other members of the GTPase family.

Efflux transporters, such as ABCC4 and ABCC5, have been implicated in thiopurine resistance by pumping the drug and its metabolites out of the cell. nih.gov Investigating the specific interactions between this compound and these transporters could lead to the development of strategies to overcome resistance.

Molecular docking studies can be a valuable tool for predicting and characterizing the binding of this compound to various protein targets. ptfarm.pl By computationally screening large libraries of proteins, potential novel targets can be identified for further experimental validation.

Development of Advanced Computational Models for Precise Prediction of Biological Activity

Computational models are becoming increasingly important in drug discovery and development. mdpi.com For this compound and its analogs, the development of advanced computational models can aid in the precise prediction of their biological activity and can guide the design of new, more effective compounds.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a mathematical relationship between the chemical structure of thiopurine analogs and their biological activity. gpatindia.com By identifying key structural features that contribute to activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

Molecular docking simulations can provide detailed insights into the binding interactions between thiopurine analogs and their molecular targets. ptfarm.plmdpi.com These simulations can be used to predict binding affinities and to understand the molecular basis of target selectivity. This information can then be used to design analogs with improved binding characteristics.

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling can be used to simulate the time course of drug concentration and effect in the body. nih.govnih.gov By integrating data on absorption, distribution, metabolism, and excretion, these models can help to optimize dosing regimens and to predict inter-individual variability in response.

The integration of these computational approaches will facilitate a more rational and efficient approach to the design and development of next-generation thiopurine therapies.

Synthesis of Next-Generation Thiopurine Analogs with Tailored Biochemical Profiles

The synthesis of novel thiopurine analogs with improved therapeutic properties remains a key area of research. researchgate.netresearchgate.net By modifying the chemical structure of the purine scaffold, it is possible to develop next-generation compounds with tailored biochemical profiles, such as enhanced potency, improved selectivity, and reduced toxicity. researchgate.netresearchgate.net

One approach is the synthesis of prodrugs that can be converted to the active form of the drug at the target site. researchgate.net This can help to improve drug delivery and to reduce systemic side effects. Another strategy is to synthesize analogs with modifications at the 6- and 8-positions of the purine ring to enhance their interaction with specific molecular targets. google.com

The synthesis of tricyclic thiopurine analogues has also been explored as a means to improve physicochemical parameters and potentially reduce toxicity. mdpi.com Furthermore, the development of S-allylthio derivatives has been investigated to enhance the antiproliferative activity of 6-mercaptopurine. researchgate.net

The synthesis and evaluation of these and other novel thiopurine analogs will continue to be a major focus of research in the quest for more effective and safer therapies.

| Analog/Derivative Type | Synthetic Strategy | Potential Advantage |

|---|---|---|

| Prodrugs | Conjugation with other molecules (e.g., nucleotides) | Improved drug delivery, reduced systemic toxicity |

| Tricyclic Analogs | Addition of a third ring to the purine scaffold | Improved physicochemical properties, potentially lower toxicity |

| S-allylthio Derivatives | Modification at the sulfur atom | Enhanced antiproliferative activity |

| 9-Substituted Derivatives | Modification at the N9 position of the purine ring | Altered biological activity and target specificity |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 6-Hydroxy-8-mercaptopurine monohydrate to ensure stability?

- Methodological Answer: Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent oxidation and hydrate dissociation. Include desiccant packets to control moisture, as hydration state affects crystalline structure. Studies on structurally related thiopurines indicate instability in humid environments and reactivity with strong oxidizing agents .

Q. How can researchers verify the purity of this compound?

- Methodological Answer: Use reverse-phase HPLC with a C18 column (150 × 4.6 mm, 3.5 µm) and a mobile phase of 10 mM ammonium acetate (pH 5.0) and acetonitrile (95:5 v/v). UV detection at 320 nm resolves the compound (RT 6.2 min) from common impurities like hypoxanthine (RT 4.7 min). Purity >98% is achievable with recrystallization from ethanol-water mixtures .